2,2-Dimethyl-1,3-propanediamine

Catalog No.
S704312
CAS No.
7328-91-8
M.F
C5H14N2
M. Wt
102.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethyl-1,3-propanediamine

CAS Number

7328-91-8

Product Name

2,2-Dimethyl-1,3-propanediamine

IUPAC Name

2,2-dimethylpropane-1,3-diamine

Molecular Formula

C5H14N2

Molecular Weight

102.18 g/mol

InChI

InChI=1S/C5H14N2/c1-5(2,3-6)4-7/h3-4,6-7H2,1-2H3

InChI Key

DDHUNHGZUHZNKB-UHFFFAOYSA-N

SMILES

CC(C)(CN)CN

Canonical SMILES

CC(C)(CN)CN

The exact mass of the compound 2,2-Dimethyl-1,3-propanediamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17719. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2-Dimethyl-1,3-propanediamine (CAS: 7328-91-8), also known as neopentanediamine, is an aliphatic diamine distinguished by a gem-dimethyl group on the central carbon of its propane backbone. This structural feature imparts significant steric hindrance and conformational rigidity compared to linear analogs like 1,3-propanediamine. These characteristics are critical for its function as a building block and ligand, directly influencing the thermal stability of polymers, curing behavior of resins, and the geometry of metal complexes. [REFS-1, REFS-2]

Direct substitution of 2,2-dimethyl-1,3-propanediamine with simpler, linear diamines such as 1,3-propanediamine or ethylenediamine is often unviable for performance-critical applications. The absence of the gem-dimethyl group results in lower glass transition temperatures in resulting polymers, altered reactivity in curing processes, and more flexible, less defined geometries in metal chelate rings. [1] The specific steric profile of 2,2-dimethyl-1,3-propanediamine is a functional requirement for achieving desired thermal properties and predictable, rigid molecular architectures, making it non-interchangeable with less hindered alternatives.

Superior Thermal Performance: Elevated Glass Transition Temperatures (Tg) in Cured Epoxy Resins

The incorporation of 2,2-dimethyl-1,3-propanediamine as a curing agent leads to significantly higher glass transition temperatures (Tg) in epoxy systems compared to those cured with conventional linear diamines. This enhancement is attributed to the steric hindrance from the gem-dimethyl group, which restricts polymer chain mobility in the cured network. For example, polymers cured with 2,2-dimethyl-1,3-propanediamine can exhibit Tg values that are 20–30% higher than those achieved with standard linear diamines. [1]

Evidence DimensionGlass Transition Temperature (Tg) of Cured Polymer
Target Compound Data20-30% higher Tg
Comparator Or BaselineConventional linear diamines
Quantified Difference20-30% increase
ConditionsEpoxy resin curing application.

A higher Tg is a critical procurement requirement for producing more durable and heat-resistant composites, adhesives, and coatings for demanding industrial and aerospace applications.

Precursor Suitability: Imparts Enhanced Thermal Stability in Polyamides

When used as a monomer in polyamide synthesis, the rigid structure of 2,2-dimethyl-1,3-propanediamine effectively increases the thermal stability of the resulting polymer. Polyamides derived from this diamine consistently show higher glass transition temperatures (Tg) compared to analogs made with more flexible, linear aliphatic diamines. This is because the bulky gem-dimethyl group restricts segmental chain rotation, raising the temperature required for the polymer to transition from a glassy to a rubbery state. [REFS-1, REFS-2]

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound DataHigher Tg
Comparator Or BaselinePolyamides from linear aliphatic diamines (e.g., hexamethylenediamine, 1,10-decanediamine)
Quantified DifferenceQualitatively higher; specific values depend on the diacid co-monomer, but the trend is consistent.
ConditionsMelt polycondensation for polyamide synthesis.

For developers of high-performance engineering plastics, selecting this diamine is a direct route to formulating polyamides with improved heat resistance for use in automotive under-the-hood components, electronics, and industrial machinery.

Coordination Chemistry: Enforces Rigid Chelate Ring Conformation for Defined Metal Complexes

In coordination chemistry, the gem-dimethyl group of 2,2-dimethyl-1,3-propanediamine locks the resulting six-membered chelate ring into a rigid chair conformation. [1] This contrasts sharply with the unsubstituted 1,3-propanediamine, which forms a more flexible, flattened chair conformation that can lead to multiple isomers (e.g., syn and anti conformers). [2] This enforced rigidity is critical for applications where precise, predictable metal center geometry is required, such as in stereoselective catalysis or the design of metal-organic frameworks (MOFs) with specific pore structures.

Evidence DimensionChelate Ring Conformation
Target Compound DataRigid, fixed chair conformation
Comparator Or Baseline1,3-propanediamine (flexible, flattened chair conformation); Ethylenediamine (five-membered envelope/twist conformations)
Quantified DifferenceConformational rigidity vs. flexibility
ConditionsFormation of octahedral transition metal complexes.

This compound is the procurement choice for researchers and manufacturers who need to eliminate conformational ambiguity at the metal center, leading to more reproducible performance in catalysts and structurally defined materials.

Formulating High-Temperature Epoxy Systems

This diamine is the right choice for curing epoxy resins intended for applications requiring high thermal and mechanical stability, such as manufacturing structural adhesives, industrial coatings, and matrix resins for fiber-reinforced composites used in the automotive and electronics industries. [1]

Synthesizing High-Performance Polyamides and Polyimides

Use as a key monomer for producing engineering plastics and advanced polymers where a high glass transition temperature (Tg) and thermal stability are critical performance metrics. Its structure is ideal for developing materials for injection-molded parts that must resist deformation at elevated temperatures.

Designing Structurally Defined Catalysts and MOFs

Ideal for the synthesis of transition metal catalysts and metal-organic frameworks (MOFs) where the ligand's rigid, predictable coordination geometry is essential for controlling catalytic selectivity, substrate access, or framework topology and porosity. [2]

XLogP3

-0.5

GHS Hazard Statements

Aggregated GHS information provided by 131 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (29.77%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (65.65%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (65.65%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (65.65%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (66.41%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

7328-91-8

Wikipedia

2,2-Dimethyl-1,3-propylenediamine

General Manufacturing Information

1,3-Propanediamine, 2,2-dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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